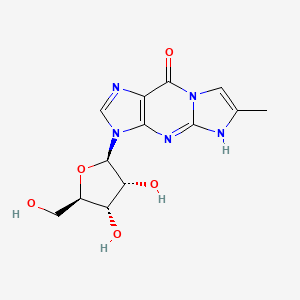

4-Demethylwyosine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H15N5O5 |

|---|---|

Poids moléculaire |

321.29 g/mol |

Nom IUPAC |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8-,9-,12-/m1/s1 |

Clé InChI |

QUZQVVNSDQCAOL-WOUKDFQISA-N |

SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O |

SMILES isomérique |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

SMILES canonique |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O |

Synonymes |

4-demethylwyosine |

Origine du produit |

United States |

Enzymology of 4 Demethylwyosine Synthase Tyw1

Identification of Related Enzymes

TYW1 is structurally related to other enzymes that utilize the RS mechanism, including:

Pyruvate (B1213749) Formate Lyase Activating Enzyme (PFL-AE): Involved in activating pyruvate formate-lyase.

Viperin: An antiviral protein with an RS core.

MoaA: Catalyzes a step in molybdopterin biosynthesis.

QueE: Involved in queuosine (B110006) biosynthesis.

These enzymes, along with TYW1, often contain conserved motifs for [Fe-S] cluster and SAM binding acs.org.

Functional Implications of Structural Comparisons

The structural differences observed between TYW1 and related enzymes have direct functional implications:

Catalytic Strategy: The combination of the RS mechanism with Schiff base formation at a conserved lysine (B10760008) and the involvement of an auxiliary [4Fe-4S] cluster represents a unique catalytic strategy for tRNA modification, distinct from the mechanisms employed by other RS enzymes acs.orgnih.gov.

Substrate Specificity: The specific architecture of the substrate-binding pockets, coupled with the presence of the flavodoxin domain in eukaryotic variants, confers TYW1's high specificity for pyruvate and tRNA. This specificity is crucial for its role in the wyosine (B1684185) biosynthesis pathway, differentiating it from enzymes with broader substrate specificities or different metabolic functions.

Evolutionary Insights: The presence of the flavodoxin domain in eukaryotic TYW1 suggests evolutionary adaptations for interacting with cellular redox machinery, likely involving NAD(P)H. Comparing TYW1 structures with homologous enzymes can elucidate the evolutionary trajectory of the RS superfamily and the development of specialized functions, such as the integration of flavin cofactors.

Data Tables

Table 1: Structural Features of TYW1 and Related Enzymes

| Enzyme Name | PDB ID(s) | Resolution (Å) | Key Cofactors/Clusters | Domain Architecture | Related Enzymes Mentioned |

| TYW1 (Methanocaldococcus jannaschii) | 2Z2U, 2YX0 | 1.6 (for 2Z2U) | 2x [4Fe-4S] clusters, SAM | Single domain, partial (β/α)6 TIM barrel | PFL-AE, Viperin, MoaA, QueE |

| TYW1 (Pyrococcus horikoshii) | 2YX0 | Not specified | 2x [4Fe-4S] clusters, SAM | Single domain, partial (β/α)6 TIM barrel | PFL-AE, Viperin, MoaA, QueE |

| TYW1 (Saccharomyces cerevisiae) | Not specified | Not specified | ~1x [4Fe-4S] cluster, FMN, SAM | N-terminal flavodoxin-like domain + RS domain | PFL-AE, Viperin, MoaA, QueE |

| TYW1 Flavodoxin-like domain (S. japonicus) | 6PUP | Not specified | FMN, potential metal ion-binding site | Flavodoxin-like domain | NAD(P)H-cytochrome P450 diflavin oxidoreductase, Nitric-oxide synthase, Bacterial flavodoxin, Sulfite reductase NADP(H) flavoprotein |

Table 2: Comparative Analysis of Active Site Features

| Enzyme | Conserved Lysine (B10760008) for Schiff Base | Auxiliary [Fe-S] Cluster | Flavin Cofactor | Key Active Site Residues (Examples) |

| TYW1 (M. jannaschii) | Yes (e.g., K41) | Yes ([4Fe-4S]) | No | K41, Cys ligands for clusters |

| TYW1 (S. cerevisiae) | Yes | Yes ([4Fe-4S]) | Yes (FMN) | Conserved Lys, Cys ligands |

| PFL-AE | Yes | Not typically | No | Conserved residues for activation |

| MoaA | Yes | Not typically | No | Conserved residues for activation |

| QueE | Yes | Not typically | No | Conserved residues for activation |

Biological Implications of 4 Demethylwyosine Modification

Role in Translational Regulation and Accuracy

The primary role of the wybutosine (B12426080) family of modifications, including the precursor 4-demethylwyosine, is to ensure the fidelity of translation. oup.compnas.org These modifications at position 37 of tRNAPhe are critical for stabilizing the interaction between the codon on the messenger RNA (mRNA) and the anticodon on the tRNA within the ribosome. plos.orgnih.gov

The bulky and hydrophobic structure of wybutosine, which is formed from this compound, is essential for maintaining the correct ribosomal reading frame during protein synthesis. oup.com This is achieved through enhanced base-stacking interactions that stabilize the codon-anticodon pairing. nih.govoup.com Modifications at position 37, which is adjacent to the anticodon, help to create and maintain an open loop conformation, which is important for the anticodon-codon pairing during the decoding process. nih.gov The enzyme TYW1, which catalyzes the formation of this compound from N1-methylguanosine (m1G), is a critical upstream step in this process. nih.gov A defect in this modification can perturb the translation of certain proteins, particularly those involved in cell cycling. oup.com

A direct consequence of maintaining the reading frame is the prevention of frameshift mutations. The absence of a fully modified wybutosine base at position 37 of tRNAPhe has been shown to increase the frequency of -1 ribosomal frameshifting. plos.orgoup.com This means the ribosome shifts its reading frame backward by one nucleotide, leading to the synthesis of a non-functional or aberrant protein.

Studies have shown that tRNAPhe lacking the yW modification enhances codon frameshifting. oup.comembopress.org This phenomenon is exploited by some viruses, like HIV, which rely on ribosomal frameshifting for the expression of their own proteins. oup.compnas.org The reduction of wybutosine and its precursor modifications during the proliferation of T cells may explain the specific tropism of HIV towards these cells. pnas.org In colon cancer cells, the loss of the enzyme TYW2, which is involved in a later step of wybutosine synthesis, leads to an increase in ribosome frameshifts. pnas.org Similarly, defects in the TYW1 enzyme, responsible for creating this compound, can lead to ribosomal frameshifts, particularly on the UUU codon for phenylalanine. oup.com

Table 1: Impact of Wybutosine Modification Status on Ribosomal Frameshifting

| Condition | Modification Status at Position 37 of tRNAPhe | Effect on Ribosomal Frameshifting | Reference |

|---|---|---|---|

| Normal/Wild-Type | Fully modified wybutosine (yW) | Maintains correct reading frame, low incidence of frameshifting | nih.govoup.com |

| TYW1 gene knockout/defect | Accumulation of m1G, absence of this compound and subsequent modifications | Increased -1 frameshifting, especially on UUU codons | oup.com |

| TYW2 gene knockout/defect | Accumulation of an undermodified yW precursor | Increased -1 programmed ribosome frameshifting (PRF) | pnas.org |

| Activated T cells | Reduced levels of wybutosine | Increased potential for proteome-wide frameshifting | pnas.org |

Impact on tRNA Structure and Stability

The chemical modifications of tRNA nucleosides are vital for their structural integrity and stability. ontosight.aiontosight.ai Modifications in the anticodon loop, such as this compound and its derivatives, play a particularly important role.

The modification at position 37 is crucial for stabilizing the anticodon stem-loop (ASL) structure. ontosight.aimdpi.com These modifications prevent the formation of incorrect base pairs within the loop, such as between U33 and A37, ensuring the anticodon is presented in the correct conformation for codon recognition. nih.govmdpi.com The bulky nature of the wybutosine family of modifications sterically hinders unwanted base pairing and helps maintain the canonical U-turn structure of the anticodon loop, which is essential for decoding. nih.gov

Cellular Consequences of Altered this compound Levels

Given the importance of this compound as a precursor to the functionally critical wybutosine, alterations in its levels, often resulting from defects in the biosynthetic pathway, have significant cellular consequences.

A deficiency in the enzymes responsible for wybutosine synthesis can lead to a range of issues. For instance, the absence of the TYW1 enzyme, which produces this compound, results in the accumulation of its precursor, m1G. nih.govdiva-portal.org This lack of proper modification can lead to translational defects. nih.gov In yeast, deletion of the TYW1 gene, while not affecting growth under normal conditions, increases sensitivity to high iron levels when combined with other mutations. nih.gov

In more complex organisms, the consequences can be more severe. Defective TYW1 has been linked to primary microcephaly and problems with motion and cognition in humans, stemming from hindered neuronal proliferation and migration. oup.com Studies in mouse models and human cell lines show that the loss of TYW1 impairs neuronal differentiation. nih.gov Furthermore, altered wybutosine modification has been observed in cancer cells. plos.orgembopress.org For example, some cancer cells show an accumulation of this compound instead of the fully mature hydroxywybutosine, a change that has been correlated with resistance to chemotherapy drugs like taxol. oup.com

Table 2: Cellular Consequences of Defective Wybutosine Biosynthesis

| Affected Enzyme/Condition | Resulting Molecular State | Observed Cellular/Organismal Consequence | Reference |

|---|---|---|---|

| TYW1 knockout (human cells) | Absence of this compound and downstream products | Impaired neuronal differentiation, elevated HERVK expression | nih.gov |

| Defective TYW1 (human) | Reduced wybutosine production | Primary microcephaly, hindered neuronal proliferation and migration | oup.com |

| TYW2 downregulation (human cancer cells) | Accumulation of this compound | Increased resistance to taxol chemotherapy | oup.com |

| sod1 null mutant (yeast) | Defect in converting m1G to this compound | Reduced levels of wybutosine, impaired proteostasis | nih.govdiva-portal.org |

| TYW1 deletion (yeast, high iron) | Absence of wybutosine | Increased sensitivity to iron toxicity (in Δccc1 background) | nih.gov |

Molecular Manifestations of TYW1 or TYW2 Downregulation

The enzymes TYW1 and TYW2 are critical for the multi-step biosynthesis of wybutosine (yW), a hypermodified guanosine (B1672433) found at position 37 of phenylalanine tRNA (tRNAPhe). The downregulation or loss of these enzymes leads to a cascade of molecular consequences, primarily stemming from the incomplete modification of tRNAPhe and the resulting accumulation of the intermediate, this compound (imG-14).

TYW1 Downregulation:

The loss of TYW1 function directly blocks the formation of the tricyclic core of wybutosine from its precursor, m1G, a process essential for the subsequent steps in the wybutosine biosynthesis pathway. nih.govnih.gov This disruption has been shown to have significant molecular and cellular impacts. In research models, TYW1 knockout completely eliminated the formation of the hypermodified wybutosine derivative OHyW. nih.gov

A primary molecular manifestation of TYW1 downregulation is the impaired translation of proteins enriched with UUU codons. nih.gov The wybutosine modification at position 37 of tRNAPhe is crucial for stabilizing the codon-anticodon interaction, particularly for the UUU codon. nih.gov Without this modification, the translational efficiency of mRNAs containing these codons is compromised. nih.gov

One significant consequence of this translational inefficiency is the reduced expression of SMARCAD1, a UUU codon-enriched protein that plays a key role in suppressing endogenous retroviruses. nih.gov This leads to the upregulation of the human-specific endogenous retrovirus-K (HERVK/HML2), the reactivation of which has been linked to impaired neurodevelopment. nih.govnih.gov Furthermore, studies on Tyw1 knockout mouse models have revealed a significant reduction in the levels of proteins crucial for brain development, such as CENPE, STIL, NCAPD2, and SASS6. oup.com

In yeast, while deletion of TYW1 does not present an obvious phenotype under standard conditions, its overexpression leads to decreased cell growth and the induction of the iron regulon, suggesting a role in iron homeostasis. nih.gov

TYW2 Downregulation:

Downregulation of TYW2, which catalyzes a subsequent step in wybutosine synthesis, also leads to the accumulation of the this compound intermediate. researchgate.netoup.com This has been observed in several cancer cell lines and is associated with significant molecular changes. researchgate.netoup.com

A key molecular consequence of TYW2 loss is an increase in -1 ribosomal frameshifting. pnas.orgnih.gov The absence of the complete wybutosine modification on tRNAPhe destabilizes the reading frame during translation, leading to the production of aberrant proteins. pnas.orgnih.gov This frameshifting can lead to the downregulation of certain transcripts through nonsense-mediated mRNA decay, as has been shown for the key cancer-related gene ROBO1. pnas.orgnih.gov

The epigenetic silencing of TYW2 through promoter hypermethylation has been identified as a mechanism for its downregulation in colorectal, cervical, gastric, and uterine carcinomas. pnas.orgresearchgate.net This epigenetic inactivation is directly linked to the hypomodification of guanosine in tRNAPhe. pnas.org

Furthermore, the loss of TYW2 and the subsequent accumulation of this compound have been strongly correlated with acquired resistance to the chemotherapeutic drug taxol in various cancer cell lines. oup.comnih.govoup.com

| Enzyme Downregulated | Key Molecular Manifestations | Affected Cellular Processes | Research Model |

| TYW1 | - Blocked formation of OHyW nih.gov- Impaired translation of UUU codon-enriched proteins nih.gov- Reduced expression of SMARCAD1 nih.gov- Upregulation of HERVK/HML2 nih.govnih.gov- Reduced levels of key neurodevelopmental proteins (CENPE, STIL, etc.) oup.com | - Neuronal differentiation nih.govnih.gov- Neural proliferation and migration nih.gov- Iron homeostasis nih.gov | - Human Embryonic Stem Cells (hESCs) nih.gov- Mouse models nih.govoup.comresearchgate.net- Yeast (S. cerevisiae) nih.gov |

| TYW2 | - Accumulation of this compound (imG-14) researchgate.netoup.com- Increased -1 ribosomal frameshifting pnas.orgnih.gov- Downregulation of transcripts via nonsense-mediated decay (e.g., ROBO1) pnas.orgnih.gov- Epigenetic silencing via promoter hypermethylation pnas.orgresearchgate.net | - Translation fidelity pnas.orgnih.gov- Gene expression regulation pnas.orgnih.gov- Drug resistance oup.comnih.govoup.com- Tumor immunogenicity acir.orgnih.govbioinfor.com | - Human cancer cell lines (colon, cervical, gastric, uterine, melanoma) researchgate.netoup.compnas.orgacir.org- Mouse models acir.orgnih.gov |

Correlations with Cellular Viability in Research Models

The molecular changes resulting from TYW1 and TYW2 downregulation have profound effects on cellular viability, proliferation, and function across various research models.

TYW1 and Cellular Viability:

Studies using TYW1 knockout models have demonstrated its critical role in neurodevelopment. The loss of TYW1 function leads to impaired neuronal differentiation in brain organoid models. nih.govnih.gov In Tyw1 knockout mice, there is a noticeable reduction in brain size and weight, accompanied by abnormal intracranial morphology. nih.gov These structural defects manifest as significant behavioral deficits, including reduced performance in the Morris water maze, rotarod tests, and grip strength tests. nih.gov At a cellular level, TYW1-knockout in SH-SY5Y neuroblastoma cells results in significantly reduced abilities for proliferation, adhesion, and migration. researchgate.net These findings underscore the importance of TYW1-mediated tRNA modification for the viability and proper function of neuronal cells.

TYW2 and Cellular Viability in Cancer:

The downregulation of TYW2 has been strongly implicated in promoting cancer cell survival and resistance to chemotherapy. oup.comnih.gov In multiple human cancer cell lines, a decrease in TYW2 expression and the consequent accumulation of this compound are directly correlated with the development of resistance to taxol. oup.comnih.govoup.com Knockdown of TYW2 in HeLa cells not only caused an accumulation of this compound but also reduced the potency of taxol, indicating that low TYW2 expression promotes cancer cell survival in the face of chemotherapy. researchgate.netoup.comresearchgate.net

| Research Model | Enzyme Downregulation | Observed Effect on Cellular Viability/Function | Associated Molecular Change |

| Human Embryonic Stem Cell-derived Brain Organoids | TYW1 | Impaired neuron differentiation nih.govnih.gov | Blocked OHyW formation, upregulation of HERVK nih.govnih.gov |

| Tyw1 Knockout Mice | TYW1 | Reduced brain size and weight, behavioral deficits nih.gov | Reduced levels of key neurodevelopmental proteins oup.com |

| SH-SY5Y Neuroblastoma Cells | TYW1 | Reduced proliferation, adhesion, and migration researchgate.net | Not explicitly detailed in the provided context |

| Human Cancer Cell Lines (HeLa, etc.) | TYW2 | Increased resistance to taxol oup.comnih.govoup.com | Accumulation of this compound researchgate.netoup.com |

| Colorectal Cancer Cells | TYW2 | Enhanced migration and epithelial-to-mesenchymal features pnas.org | Ribosomal frameshifting, downregulation of ROBO1 pnas.orgnih.gov |

| Melanoma Cell Lines (in vivo mouse model) | TYW2 | Increased sensitivity to anti-PD-1 therapy nih.gov | Generation of immunogenic out-of-frame peptides acir.orgnih.govbioinfor.com |

Phylogenetic Distribution of TYW1 and Related Enzymes

The enzyme TYW1 (also known as Taw1) is a key player in the wyosine (B1684185) biosynthesis pathway, catalyzing the condensation of pyruvate (B1213749) and N-methylguanosine to form this compound acs.orgacs.org. Its presence and structural characteristics provide crucial insights into the evolutionary history of this modification.

Conservation Across Eukarya and Archaea

The core machinery for wyosine biosynthesis, including the enzyme TYW1, is ancient and conserved across Eukarya and Archaea researchgate.netoup.comacs.orgoup.com. Studies indicate that four of the five enzymes involved in the eukaryotic wybutosine pathway, a complex derivative of this compound, may have been present in the last common ancestor of Archaea and Eukarya researchgate.netoup.comoup.com. This suggests that the fundamental machinery for modifying tRNAPhe at position 37 to produce a precursor to wyosine derivatives emerged early in evolutionary history, before the divergence of these two domains embopress.orgnih.gov.

While Archaea and Eukarya share the presence of TYW1 homologues, their structural organization differs. Archaeal TYW1 enzymes typically consist of a single domain, whereas eukaryotic homologues often feature an additional flavin-binding (FMN) domain alongside the conserved radical S-adenosyl-L-methionine (SAM) domain acs.org. This structural divergence points to evolutionary adaptations within the eukaryotic lineage.

Absence in Bacteria and Distinct Bacterial tRNAPhe Modifications

In stark contrast to Eukarya and Archaea, the complete wyosine biosynthesis pathway, including the presence of TYW1, is absent in Bacteria nih.gov. Bacteria employ different strategies for modifying tRNAPhe at position 37. For instance, the methylation of guanosine to 1-methylguanosine (B33566) (m1G37), a precursor in the eukaryotic wyosine pathway, is catalyzed by the TrmD enzyme family in bacteria, which is evolutionarily distinct from the Trm5 enzyme family found in Archaea and Eukarya nih.gov. This absence of the wyosine pathway in bacteria underscores a significant divergence in the evolutionary development of translational fidelity mechanisms.

Gene Duplication and Diversification of Wyosine Pathways

The evolutionary history of tRNA modifications is marked by gene duplication events and the diversification of enzyme functions, leading to the emergence of distinct pathways and nucleoside variants across different taxa.

Evolution of Enzyme Domain Architectures

The structural differences observed in TYW1 enzymes between Archaea and Eukarya, specifically the acquisition of an FMN-binding domain in eukaryotes, are likely a result of gene duplication and subsequent domain acquisition events acs.orgnih.gov. The radical SAM superfamily, to which TYW1 belongs, is known for its modular structure and the capacity for varied domain architectures, facilitating functional innovation through evolutionary processes acs.org. The addition of the FMN-binding domain in eukaryotic TYW1 homologues may have conferred new regulatory or catalytic properties, contributing to the specific nuances of eukaryotic wyosine modification.

Emergence of Species-Specific Wyosine Derivatives

A notable aspect of wyosine pathway evolution is the greater diversity of wyosine derivatives found in Archaea compared to Eukarya researchgate.netoup.comoup.com. While eukaryotes primarily synthesize wybutosine (yW) as the terminal product, Archaea have evolved a broader spectrum of modifications. For example, isowyosine (B13420988) (imG2) and 7-methylwyosine (mimG) are identified as archaeal-specific derivatives found in both Euryarchaeota and Crenarchaeota researchgate.netoup.comoup.com. Furthermore, 7-aminocarboxypropyl-demethylwyosine (yW-86) and its N4-methyl derivative (yW-72) are recognized as final products in the tRNAs of several archaeal species, roles previously thought to be exclusively occupied by intermediates in the eukaryotic pathway researchgate.netoup.comoup.com.

The variations observed in the distribution patterns of biosynthesis enzymes across archaeal genomes correlate with the diversity of these wyosine derivatives researchgate.netoup.comoup.com. A key evolutionary event proposed is the duplication of the trm5 gene in certain archaeal lineages. This duplication is hypothesized to have led to a functional shift, with one copy retaining its role in N1 methylation of guanosine, while the other evolved to catalyze the C7 methylation of this compound (imG-14) researchgate.netoup.comoup.com.

Occurrence in Organellar Systems

The evolutionary reach of tRNA modifications extends to organellar genomes. Notably, wyosine has been identified within mitochondria, a finding that was previously considered unique to kinetoplastids nih.gov. The presence of wyosine in the mitochondria of these organisms suggests an independent evolutionary trajectory or a retention of an ancient modification system within these organelles. In kinetoplastids, the mitochondrial wyosine pathways are thought to have evolved through gene duplication and the acquisition of an FMN-binding domain in TYW1, mirroring the evolutionary trend seen in the broader eukaryotic lineage nih.gov. This occurrence highlights the dynamic nature of tRNA modification systems and their integration into organellar biology.

The Evolutionary Journey and Organellar Significance of this compound Biosynthesis

This compound , also known as imG-14 , stands as a crucial intermediate in the complex biosynthesis of wyosine and its derivatives. These hypermodified nucleosides are predominantly found at position 37 of phenylalanine-specific transfer RNAs (tRNAPhe), situated adjacent to the anticodon. Their presence is vital for ensuring accurate protein synthesis, a role that has shaped their evolutionary distribution across different domains of life and even within cellular organelles. While absent in bacteria, wyosine derivatives are characteristic of archaea and eukaryotes, with a particularly unique occurrence within the mitochondria of kinetoplastids.

Compound List

4-Demethylwyosine (imG-14)

TYW1 (WYBP, RSAFD1)

S-adenosyl-l-methionine (SAM)

N-methylguanosine (m1G)

tRNAPhe

5′-deoxyadenosyl radical (dAdo•)

Pyruvate Formate Lyase Activating Enzyme (PFL-AE)

Viperin

MoaA

QueE

Flavin Mononucleotide (FMN)

Advanced Research Methodologies in 4 Demethylwyosine Studies

Spectroscopic Techniques for Enzyme Characterization

Electron Paramagnetic Resonance (EPR) and HYSCORE Spectroscopies

Electron Paramagnetic Resonance (EPR) spectroscopy, including its advanced form, HYSCORE (Hyperfine Sublevel COrrelation) spectroscopy, is instrumental in characterizing radical intermediates and metal centers involved in enzymatic reactions. For 4-demethylwyosine biosynthesis, these techniques are particularly relevant for studying the radical SAM enzyme TYW1 acs.orgnih.govnih.govarizona.edu. TYW1 utilizes a [4Fe-4S] cluster and S-adenosyl-l-methionine (SAM) to generate a 5'-deoxyadenosyl radical, which initiates the modification process nih.govnih.gov.

Research has focused on understanding the structure and function of these metal clusters within TYW1. EPR spectroscopy can detect and characterize the unpaired electrons in these clusters and any transient radical species formed during catalysis. HYSCORE spectroscopy provides higher resolution, allowing for detailed analysis of the electronic environment and magnetic interactions around the paramagnetic centers, aiding in the identification of ligands and the precise location of radicals. For instance, studies have investigated the interaction of SAM with the catalytically active [4Fe-4S] cluster in TYW1, providing insights into the radical generation mechanism nih.gov. Furthermore, EPR has been used to characterize the Schiff base lysine-pyruvate adduct formed in TYW1, a key intermediate in the reaction acs.orgarizona.edu. The presence of both a canonical radical SAM [4Fe-4S] cluster and an auxiliary [4Fe-4S] cluster in TYW1 has been confirmed, with EPR being a primary tool for their detection and characterization acs.orgnih.govnih.gov.

Genetic Approaches

Genetic methodologies are crucial for dissecting the complex biosynthetic pathways of modified nucleosides like this compound, by manipulating gene expression and studying the resulting phenotypic effects.

Gene Knockdown and Site-Directed Mutagenesis

Site-directed mutagenesis is used to alter specific amino acid residues within these enzymes. By targeting conserved residues, particularly those predicted to be involved in cofactor binding (e.g., cysteine residues coordinating Fe-S clusters in TYW1) or substrate interaction, researchers can elucidate their functional importance acs.orgarizona.edu. For example, mutating conserved lysine (B10760008) residues in TYW1 has provided evidence for the formation of a Schiff base intermediate between the enzyme and pyruvate (B1213749), a critical step in the catalytic mechanism acs.orgarizona.edu. Such mutations can also affect enzyme stability, substrate binding affinity, or catalytic efficiency, providing detailed mechanistic insights.

Homologous Recombination and Gene Deletion Studies

Homologous recombination and gene deletion strategies are powerful tools for creating null mutations, completely eliminating the function of genes involved in this compound biosynthesis. By deleting genes encoding enzymes like TYW1, researchers can definitively assess the necessity of that specific enzyme for the production of this compound and the subsequent formation of more complex wyosine (B1684185) derivatives in vivo nih.govresearchgate.net.

Studies have investigated the phylogenetic distribution of homologs of yeast wybutosine (B12426080) biosynthesis proteins across various archaeal genomes, suggesting that variations in gene distribution reflect the diversity of wyosine derivatives. Gene deletion studies in model organisms or archaeal systems can confirm the role of specific genes in the pathway, such as identifying the enzymes responsible for archaeal-specific modifications of this compound nih.govresearchgate.net. For instance, the identification of archaeal homologs like TAW1 (homologous to eukaryotic TYW1) and TAW3 (homologous to eukaryotic TYW3) through comparative genomics and subsequent functional validation via genetic approaches is essential for understanding the evolutionary divergence of these pathways researchgate.net.

Structural Determination Techniques

Structural biology techniques provide atomic-level resolution of enzymes and their complexes, offering critical insights into their mechanisms of action.

X-ray Crystallography

X-ray crystallography has been pivotal in determining the three-dimensional structures of enzymes involved in this compound biosynthesis, most notably the TYW1 enzyme acs.orgebi.ac.uk. Crystal structures of TYW1, often in complex with substrates or intermediates, have revealed the intricate details of its active site, the coordination of its [4Fe-4S] clusters, and the positioning of key catalytic residues acs.orgebi.ac.uk.

For example, crystal structures of TYW1 have provided visualization of the Schiff base lysine-pyruvate adduct, demonstrating its proximity to an auxiliary [4Fe-4S] cluster acs.org. These structures highlight how the enzyme coordinates the iron of the auxiliary cluster through the lysine nitrogen and carboxylate oxygen, mimicking the interaction of SAM with the radical SAM cluster. Such structural data is invaluable for understanding substrate binding, radical initiation, and the chemical transformations that lead to this compound formation acs.orgebi.ac.uk. The structures also reveal the arrangement of the two distinct Fe-S clusters within TYW1, one being a canonical radical SAM cluster and the other an auxiliary cluster that interacts with pyruvate nih.gov.

Protein Purification and Reconstitution of Iron-Sulfur Clusters

The study of TYW1 necessitates the purification of the recombinant protein to high homogeneity, often involving affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography acs.orgnih.gov. A critical aspect of characterizing TYW1 is the successful reconstitution and maintenance of its iron-sulfur ([Fe-S]) clusters, which are essential for its catalytic activity acs.orgnih.govnih.gov.

TYW1 is known to contain two [Fe-S] clusters: a canonical [4Fe-4S] cluster ligated by a CX3CX2C motif, which binds SAM, and an additional [4Fe-4S] cluster that interacts with pyruvate nih.govnih.govebi.ac.uk. The reconstitution of these clusters typically involves providing iron and sulfide (B99878) sources under anaerobic conditions to purified apo-proteins acs.orgnih.gov. Studies have reported that in some preparations, the canonical cluster might be incomplete, appearing as a [2Fe-3S] cluster, while the auxiliary cluster remains intact acs.org. The ability to purify TYW1 and reconstitute its [Fe-S] clusters allows for detailed biochemical and biophysical analyses, including spectroscopic studies (like EPR) and crystallographic investigations, to elucidate the enzyme's mechanism acs.orgnih.gov. The interaction of the auxiliary cluster with pyruvate, as visualized in crystal structures, underscores the importance of these metal centers in the enzyme's function acs.orgnih.gov.

Compound List:

this compound (imG-14)

Wyosine (imG)

Wybutosine (yW)

N-methylguanosine (m1G)

S-adenosyl-l-methionine (SAM)

Pyruvate

Tryptophan

Methionine

Formate

Carbon Dioxide (CO2)

Oxaloacetate (OAA)

Flavin mononucleotide (FMN)

Isobutyrate

Isobutyryl-CoA

Isobutyryl-CoA mutase

Isobutyryl-CoA isomerase

Isobutyryl-CoA racemase

4-coumarate CoA-ligase (4CL)

Cinnamate 4-hydroxylase (C4H)

Chalcone isomerase (CHI)

Chalcone reductase (CHR)

Chalcone synthase (CHS)

Flavonoid 6-hydroxylase (F6H)

Hydroxyisoflavanone 4′-specific O-methyltransferase (HI4′OMT)

2-hydroxyisoflavanone (B8725905) dehydratase (HID)

Hydroxyisoflavanone O-methyltransferase (HIOMT)

Isoflavone 2′hydroxylase (I2′H)

Isoflavone synthase (IFS)

Malonyltransferases (MT)

Phenylalanine ammonia-lyase (PAL)

UDP-glycosyltransferases (UGTs)

7-aminocarboxypropyl-demethylwyosine (yW-86)

N4-methyl derivative (yW-72)

Isowyosine (B13420988) (imG2)

7-methylwyosine (mimG)

Hydroxywybutosine (OHyW)

o2yW

7-deaza-guanosine

7-cyano-7-deaza-guanosine (preQ0)

7-aminomethyl-7-deazaguanosine (B1384299) (preQI)

7-methyl-guanosine (m7G)

1-methyl-guanosine (m1G)

8-oxo-guanosine

7-methyl-8-oxoguanosine

NPLs

Future Directions in 4 Demethylwyosine Research

Elucidation of Remaining Mechanistic Details

TYW1 is a sophisticated enzyme, particularly in eukaryotes where it contains an N-terminal flavodoxin-binding domain in addition to the core radical SAM domain. mdpi.comacs.orgnih.gov Archaeal and eukaryotic TYW1 enzymes harbor two essential [4Fe-4S] clusters. mdpi.comnih.govacs.org One cluster is the canonical radical SAM cluster that reductively cleaves SAM to generate a 5'-deoxyadenosyl radical, which initiates the reaction by abstracting a hydrogen atom from the methyl group of m¹G. nih.govresearchgate.net The second, or auxiliary, cluster is believed to bind the pyruvate (B1213749) co-substrate. mdpi.comnih.govacs.org

Key unanswered questions for future research include:

The precise sequence of radical-mediated events: While a general mechanism involving radical addition and cyclization has been proposed, the exact sequence of bond formations and the nature of the radical intermediates require further characterization. researchgate.net Spectroscopic and rapid kinetic studies could provide snapshots of these transient species.

The specific role of the auxiliary [4Fe-4S] cluster: Beyond its proposed role in binding pyruvate, the auxiliary cluster may play a more active role in catalysis, perhaps in activating pyruvate for condensation or in mediating electron transfer steps. mdpi.comnih.gov Detailed structural and spectroscopic analyses of the enzyme with bound substrates and intermediates are needed to clarify its function.

The function of the flavodoxin domain in eukaryotic TYW1: Eukaryotic TYW1 is a radical SAM flavoenzyme, and its flavodoxin domain is thought to mediate the reductive activation of the enzyme using NAD(P)H. acs.orgnih.gov The precise mechanism of electron transfer from NAD(P)H via the flavin mononucleotide (FMN) cofactor to the iron-sulfur clusters is an area ripe for investigation. acs.org Understanding this process is crucial as it links the enzyme's activity to the cell's general redox state.

Substrate recognition and tRNA binding: How TYW1 specifically recognizes its tRNAPhe substrate containing the m¹G modification at position 37 is not fully understood. mdpi.com Future structural studies of TYW1 in complex with its full tRNA substrate will be invaluable in revealing the molecular basis of this specificity.

Comprehensive Mapping of Wyosine (B1684185) Derivatives in Diverse Organisms

The distribution of wyosine and its derivatives is primarily confined to the tRNAPhe of Eukarya and Archaea. nih.govembopress.orgresearchgate.net However, the structural diversity of these modifications is far greater in Archaea. nih.govnih.govresearchgate.net While eukaryotes typically synthesize wybutosine (B12426080) (yW) or hydroxywybutosine (OHyW), archaea produce a variety of derivatives, including wyosine (imG), 7-methylwyosine (mimG), isowyosine (B13420988) (imG2), and others, with 4-demethylwyosine serving as a common intermediate. nih.govresearchgate.netresearchgate.net

Future research should focus on a more systematic and comprehensive mapping of these derivatives across a wider range of organisms. This can be achieved through advanced mass spectrometry-based "ribonucleome" analysis. embopress.org Such studies would:

Uncover novel wyosine derivatives: It is highly probable that new, uncharacterized wyosine-family modifications exist in unexplored archaeal lineages or even in specific eukaryotic groups.

Refine phylogenetic distribution: A detailed map of which organisms possess which derivatives will provide deeper insights into the evolution of the wyosine biosynthesis pathway. nih.gov This can help trace the origins of the enzymes involved, such as the apparent gene duplication of trm5 in some archaea that may have led to a new function in methylating this compound. nih.govresearchgate.net

Identify organisms lacking the pathway: Confirming the absence of the entire wyosine pathway in certain eukaryotes, such as Drosophila melanogaster, is as informative as its presence elsewhere, suggesting alternative strategies for ensuring translational fidelity in these organisms. nih.govembopress.org

This comprehensive mapping will create a valuable resource for understanding the evolutionary pressures that have shaped this complex tRNA modification pathway and its functional diversification.

Investigation of Regulatory Mechanisms Governing TYW1 Expression and Activity

The synthesis of this compound is not merely a housekeeping function but appears to be integrated with cellular metabolic and stress response pathways. A prime example of this is the regulation of the TYW1 gene in the yeast Saccharomyces cerevisiae.

Research has shown that TYW1 transcription is directly regulated by the AP-1 like transcription factor Yap5 in response to high iron conditions. nih.govnih.govmicrobialcell.com Yap5 binds to the TYW1 promoter and induces its expression when cytosolic iron levels are elevated. nih.govyeastgenome.org This regulatory link serves a protective function; the induced Tyw1 protein, which contains two iron-sulfur clusters, is proposed to help mitigate iron toxicity by sequestering excess cytosolic iron. mdpi.comnih.govnih.gov Conversely, overexpression of Tyw1 can induce the iron regulon, suggesting a feedback mechanism that impacts cellular iron homeostasis. mdpi.comnih.gov

This discovery opens up several avenues for future investigation:

Regulation in other organisms: Is the link between TYW1 expression and iron homeostasis conserved in other fungi or in higher eukaryotes? Investigating the promoter regions of TYW1 orthologs and the activity of Yap5 homologs in other species will be critical.

Post-translational regulation: Beyond transcriptional control, the activity of TYW1 could be regulated post-translationally. For instance, the stability of the protein or its iron-sulfur clusters might be modulated by cellular conditions. The stability of human TYW1 has been shown to be affected by certain mutations. researchgate.net The redox state of the cell could also directly impact the activity of this radical SAM flavoenzyme. acs.org

Integration with other stress pathways: Are there other cellular stresses, such as oxidative stress or nutrient limitation, that influence TYW1 expression or activity? Given the central role of tRNA modifications in translational control, it is plausible that the wyosine pathway is regulated in response to a variety of environmental cues.

Elucidating these regulatory networks will provide a more complete picture of how the synthesis of this compound is dynamically controlled to meet the physiological needs of the cell.

Exploring the Interplay of this compound Modification with Other tRNA Modifications

Transfer RNAs are heavily decorated with a wide variety of chemical modifications, and these modifications often exhibit functional interplay and cooperativity. nih.gov The modification at position 37, immediately 3' to the anticodon, is a critical location for hypermodifications like the wyosine derivatives. embopress.orgnih.gov These modifications are known to be crucial for translational fidelity. researchgate.netoup.com

The primary role of wybutosine (the final product derived from this compound in yeast) is to stabilize codon-anticodon interactions, thereby preventing ribosomal frameshifting during the translation of messenger RNA (mRNA). embopress.orgnih.gov This is particularly important for "slippery sequences," such as the polyuridine tracts that code for phenylalanine (UUU/UUC codons). nih.govbiorxiv.org Lack of the yW modification leads to increased rates of -1 frameshifting. nih.gov

Future research should explore the crosstalk between the wyosine pathway and other tRNA modification networks:

Hierarchical dependencies: Does the formation of this compound by TYW1 depend on the prior establishment of other modifications on the tRNAPhe molecule (besides the prerequisite m¹G)? Conversely, does the presence of the bulky tricyclic ring influence the activity of other tRNA-modifying enzymes targeting different positions on the same tRNA?

Functional synergy: How does the wyosine modification at position 37 work in concert with modifications at the wobble position (position 34) to fine-tune decoding? oup.com The interplay between these two key positions in the anticodon loop is likely critical for optimizing both the efficiency and accuracy of translation for specific codons. oup.comnih.gov

Impact on tRNA stability and quality control: The presence of hypermodifications can be a determinant for tRNA stability and recognition by quality control pathways. mdpi.com Investigating whether intermediates like this compound-modified tRNA are handled differently by the cell compared to the fully mature, wybutosine-containing tRNA could reveal new layers of regulation.

Understanding these intricate relationships is essential for appreciating how the entire "epitranscriptomic" landscape of a tRNA molecule collectively ensures its proper function in protein synthesis.

Synthetic Biology Approaches for Wyosine Engineering

The field of synthetic biology, which focuses on the rational design and construction of new biological parts and systems, offers powerful tools to explore and engineer the wyosine biosynthesis pathway. mdpi.comacs.orgnih.gov The multistep enzymatic synthesis of wybutosine has been partially reconstituted in vitro using recombinant enzymes, a foundational step for any engineering effort. embopress.org

Future synthetic biology approaches could include:

Pathway reconstruction in heterologous hosts: The entire wyosine biosynthetic pathway could be transferred into a host organism that normally lacks it, such as E. coli. This would enable the production of custom-designed, hypermodified tRNAs for various applications. It would also serve as a powerful platform to study the pathway's function and enzyme interactions in a controlled environment.

Engineering orthogonal tRNA-enzyme pairs: A major goal in synthetic biology is the creation of orthogonal translation systems for genetic code expansion. nih.govnih.gov This involves engineering aminoacyl-tRNA synthetase/tRNA pairs that function independently of the host's own machinery. nih.gov One could envision engineering a TYW1 enzyme and its tRNAPhe substrate to be orthogonal, allowing for the specific modification of only a synthetic tRNA. This could be used to incorporate non-canonical amino acids at specific sites with enhanced fidelity.

Directed evolution of pathway enzymes: The enzymes of the wyosine pathway, particularly TYW1, could be subjected to directed evolution to alter their substrate specificity or enhance their catalytic efficiency. This could lead to the enzymatic synthesis of novel wyosine derivatives with unique fluorescent or chemical properties for use as molecular probes.

Minimalist system design: By understanding the core functional domains of the enzymes, particularly the multi-domain eukaryotic TYW1, researchers could design minimalist versions of the pathway. mdpi.comacs.org This would be valuable for creating more efficient and controllable synthetic circuits and for understanding the fundamental requirements for this compound synthesis.

These synthetic biology approaches will not only deepen our fundamental understanding of this compound and the wyosine pathway but also pave the way for innovative biotechnological and therapeutic applications based on engineered tRNAs.

Q & A

Basic Research Questions

Q. What experimental methods are used to identify and quantify 4-demethylwyosine (imG-14) in tRNA?

- Methodology :

- Mass spectrometry (MS) : Use ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) to analyze RNase T1-digested tRNA fragments. Compare fragmentation patterns between control and experimental samples (e.g., drug-resistant cancer cells) to detect imG-14 .

- Radiolabeling : Incorporate isotopically labeled pyruvate ([2-13C1,3,3,3-2H3]-pyruvate) during tRNA synthesis to track carbon incorporation into imG-14 via TYW1 activity .

- Validation : Include synthetic imG-14 standards and control tRNA lacking modifications for calibration and specificity verification.

Q. What is the biosynthetic pathway of this compound, and which enzymes are critical?

- Pathway :

TRM5 methylates guanosine at position 37 of tRNAPhe to form N1-methylguanosine (m1G).

TYW1 (a radical S-adenosyl-L-methionine (SAM) enzyme) catalyzes the addition of carbons 2 and 3 from pyruvate to m1G, forming the tricyclic imG-14 core .

- Key Enzymes :

- TYW1 : Binds two [4Fe-4S] clusters and FMN cofactors. Structural studies (e.g., X-ray crystallography at 1.56 Å resolution) reveal its flavodoxin-like and radical SAM domains .

- TRM5 : A SAM-dependent methyltransferase; knockout models show abolished imG-14 synthesis .

Q. How can researchers validate the functional role of this compound in tRNA stability or translation fidelity?

- Approaches :

- Genetic knockouts : Delete TYW1 in model organisms (e.g., yeast or archaea) and assess tRNAPhe structural integrity via thermal denaturation assays or translation accuracy via ribosome profiling .

- In vitro reconstitution : Purify tRNAPhe with/without imG-14 and measure codon-anticodon interaction strength using electrophoretic mobility shift assays (EMSAs) .

Advanced Research Questions

Q. How can experimental design address challenges in studying radical SAM enzymes like TYW1?

- Challenges : Oxygen sensitivity of [4Fe-4S] clusters, transient radical intermediates, and substrate specificity.

- Solutions :

- Anaerobic conditions : Use gloveboxes or Schlenk lines for enzyme purification and activity assays .

- Stopped-flow spectroscopy : Monitor radical formation kinetics using SAM analogs (e.g., 3′,4′-anhydro-SAM) .

- Substrate engineering : Synthesize tRNAPhe variants with site-specific modifications (e.g., 2H-labeled m1G) to probe hydrogen abstraction sites .

Q. How should researchers resolve contradictory data on imG-14 modification levels under stress conditions (e.g., oxidative stress or chemotherapy)?

- Analysis framework :

Technical variability : Compare MS protocols (e.g., ionization efficiency in QTOF-MS vs. MALDI-TOF) .

Biological context : Account for cell-type-specific tRNA expression (e.g., HeLa vs. archaeal models) and stressor dosage .

Statistical rigor : Apply t-tests or ANOVA to error bars from ≥3 biological replicates; report confidence intervals .

Q. What structural biology techniques elucidate the mechanism of TYW1’s flavodoxin-like domain in imG-14 synthesis?

- Methods :

- X-ray crystallography : Resolve FMN-binding sites and conformational changes in the flavodoxin domain (e.g., PDB ID: 6PUQ) .

- Electron paramagnetic resonance (EPR) : Detect radical intermediates during SAM cleavage and pyruvate condensation .

Q. How can researchers model the evolutionary conservation of imG-14 biosynthesis across eukaryotes and archaea?

- Phylogenetic analysis : Align TYW1 homologs from diverse species (e.g., Schizosaccharomyces japonicus vs. Methanocaldococcus jannaschii) using Clustal Omega; identify conserved motifs (e.g., radical SAM signatures) .

- Functional complementation : Express archaeal TYW1 in eukaryotic knockout cells to test cross-species activity .

Q. What methodologies assess the impact of imG-14 deficiency on cellular phenotypes (e.g., growth defects or metabolic dysregulation)?

- Phenotypic screens :

- Growth curves : Compare doubling times of wild-type vs. TYW1Δ strains under varying conditions (e.g., nutrient limitation) .

- Metabolomics : Profile ATP/NADH levels via LC-MS to link imG-14 loss to mitochondrial dysfunction .

- Single-molecule studies : Use smFRET (single-molecule fluorescence resonance energy transfer) to monitor tRNAPhe ribosome interactions in real time .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw MS data (m/z ratios, retention times) and statistical parameters (p-values, R² for standard curves) in appendices .

- Figures : Annotate crystallographic structures with active-site residues and SAM/FMN cofactors .

- Reproducibility : Document anaerobic protocols and SAM batch sources; deposit tRNA sequences and enzyme constructs in public repositories (e.g., Addgene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.